molecular formula C16H14BrNO3 B4884049 N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4884049
M. Wt: 348.19 g/mol
InChI Key: WDHFSUZRWMTPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as BRL-15572 and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with the dopamine D3 receptor. This compound has been found to bind selectively to this receptor and block its activity. This blockade results in a decrease in dopamine release, which in turn affects various physiological processes such as reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide are primarily related to its interaction with the dopamine D3 receptor. This compound has been found to decrease dopamine release, which can lead to a reduction in reward and motivation. Additionally, this compound has been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments include its selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor. Additionally, this compound has been found to have anxiolytic and antidepressant effects, which can be useful in studying neuropsychiatric disorders. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in treating neuropsychiatric disorders.

Future Directions

There are several future directions for the study of N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is the further investigation of its anxiolytic and antidepressant effects. Additionally, this compound could be studied for its potential use in treating neuropsychiatric disorders such as addiction and schizophrenia. Further studies could also be conducted to determine the safety and toxicity of this compound in humans. Finally, the synthesis of analogs of N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide could be explored to improve its efficacy and selectivity.

Scientific Research Applications

N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential use in various scientific research applications. One of the most significant applications of this compound is its use as a selective antagonist of the dopamine D3 receptor. This receptor is involved in various physiological processes, including reward and motivation, and has been implicated in several neuropsychiatric disorders such as addiction and schizophrenia.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c17-13-3-1-2-11(8-13)10-18-16(19)12-4-5-14-15(9-12)21-7-6-20-14/h1-5,8-9H,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHFSUZRWMTPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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